Validated Dipeptide Scaffold as a Viable Lead for Reducing Ligand Complexity
The compound (referred to as 2 in the primary literature) is the first reported success in a strategy to reduce the size and complexity of SH2 ligands. Unlike larger pentapeptide inhibitors (e.g., Ac-pYEEIE, IC50 = 1 µM), this dipeptide was explicitly demonstrated to be a viable lead molecule for a drug discovery program, confirming the feasibility of the approach [1]. This establishes its unique role as a minimal scaffold for further optimization.
| Evidence Dimension | Ligand Size and Complexity |
|---|---|
| Target Compound Data | Dipeptide (2 amino acid residues) |
| Comparator Or Baseline | Pentapeptide inhibitors (e.g., Ac-pYEEIE, 5 residues) |
| Quantified Difference | Reduction of 3 amino acid residues (60% reduction) |
| Conditions | Structure-based drug design program based on X-ray crystallography and binding data |
Why This Matters
This validates the compound as a starting point for developing drug-like inhibitors with improved pharmacokinetic properties, a key consideration for procurement in drug discovery programs.
- [1] Pacofsky GJ, Lackey K, Alligood KJ, et al. Potent dipeptide inhibitors of the pp60c-src SH2 domain. J Med Chem. 1998;41(11):1894-1908. View Source
